molecular formula C21H28N6O6 B11980249 3,4-Dimethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

3,4-Dimethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B11980249
M. Wt: 460.5 g/mol
InChI Key: ONWKVRZKCQSZOK-AFPJDJCSSA-N
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Description

3,4-Dimethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with a molecular formula of C21H28N6O6 and a molecular weight of 460.494 g/mol . This compound is known for its unique structure, which combines a benzaldehyde moiety with a purine derivative, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 3,4-dimethoxybenzaldehyde with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions include 3,4-dimethoxybenzoic acid, 3,4-dimethoxybenzyl alcohol, and various substituted derivatives .

Scientific Research Applications

3,4-Dimethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
  • 3,4-Dimethylbenzaldehyde
  • 3,4,5-Trimethoxybenzaldehyde

Uniqueness

3,4-Dimethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is unique due to its combination of a benzaldehyde moiety with a purine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H28N6O6

Molecular Weight

460.5 g/mol

IUPAC Name

8-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H28N6O6/c1-12(2)33-11-14(28)10-27-17-18(26(3)21(30)24-19(17)29)23-20(27)25-22-9-13-6-7-15(31-4)16(8-13)32-5/h6-9,12,14,28H,10-11H2,1-5H3,(H,23,25)(H,24,29,30)/b22-9-

InChI Key

ONWKVRZKCQSZOK-AFPJDJCSSA-N

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C\C3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C)O

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C)O

Origin of Product

United States

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